Dibromoethylbenzene
Overview
Description
Dibromoethylbenzene, also known as 1,2-dibromoethylbenzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene where two bromine atoms are attached to an ethyl group that is bonded to the benzene ring. This compound is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromoethylbenzene can be synthesized through the bromination of ethylbenzene. The reaction typically involves the addition of bromine (Br2) to ethylbenzene in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually require a controlled temperature to ensure the selective addition of bromine atoms to the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors where ethylbenzene is continuously fed, and bromine is added in a controlled manner. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dibromoethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro (NO2) or sulfonic acid (SO3H) groups are introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used. The reaction typically occurs under reflux conditions.
Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used. These reactions often require elevated temperatures and acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as hydroxyethylbenzene or aminoethylbenzene.
Aromatic Substitution: Products like nitroethylbenzene or sulfoethylbenzene.
Scientific Research Applications
Dibromoethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its effects on biological systems, including its metabolism and potential toxicity.
Medicine: Research has investigated its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibromoethylbenzene involves its ability to undergo nucleophilic and electrophilic substitution reactions. The bromine atoms act as leaving groups, allowing the introduction of various functional groups into the molecule. This reactivity makes it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromoethylbenzene: Contains only one bromine atom on the ethyl group.
1,2-Dibromo-1-phenylethane: Similar structure but with different positioning of bromine atoms.
Styrene Dibromide: Another name for dibromoethylbenzene, emphasizing its relation to styrene.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2,2-dibromoethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAHHTUPPCPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30812-87-4 | |
Record name | Benzene, dibromoethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030812874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, dibromoethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibromoethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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